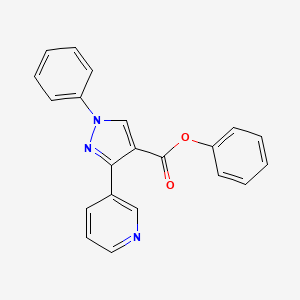
phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PP2A inhibitor and is used primarily in laboratory experiments.
Wirkmechanismus
The mechanism of action of phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate involves the inhibition of PP2A activity. PP2A is a serine/threonine phosphatase that plays a crucial role in the regulation of various cellular processes. By inhibiting PP2A, phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate can modulate the activity of various signaling pathways, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. Furthermore, this compound has also been shown to induce apoptosis in cancer cells by modulating the activity of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate in laboratory experiments is its ability to inhibit PP2A activity. This property makes it an ideal compound for studying the role of PP2A in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. In vitro studies have shown that this compound can induce cytotoxicity in various cell lines, making it essential to use caution when working with this compound.
Zukünftige Richtungen
There are several future directions for research involving phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate. One of the primary directions is to explore the potential applications of this compound in cancer therapy. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, making it an attractive candidate for cancer therapy. Furthermore, future research can also focus on exploring the potential applications of this compound in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Synthesemethoden
The synthesis of phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate is a multistep process that involves the use of various reagents and solvents. The most commonly used method for the synthesis of this compound is the reaction between 3-aminopyridine and ethyl 2,3-diethoxyacrylate, followed by the reaction with phenylhydrazine and 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate has been extensively used in scientific research for various applications. One of the primary applications of this compound is its use as a PP2A inhibitor. PP2A is a protein phosphatase that plays a crucial role in various cellular processes, including cell division, differentiation, and apoptosis. By inhibiting PP2A, phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate can modulate the activity of various signaling pathways, leading to changes in cellular processes.
Eigenschaften
IUPAC Name |
phenyl 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-21(26-18-11-5-2-6-12-18)19-15-24(17-9-3-1-4-10-17)23-20(19)16-8-7-13-22-14-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEUJWXTSFPLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5809692.png)
![5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5809698.png)


![N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)
![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)
![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)


![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)
![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)